molecular formula C16H14FN5O3S2 B2664564 2-(4-fluorophenyl)-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide CAS No. 477215-41-1

2-(4-fluorophenyl)-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

Cat. No. B2664564
CAS RN: 477215-41-1
M. Wt: 407.44
InChI Key: BFPMJCLNVSXFCK-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C16H14FN5O3S2 and its molecular weight is 407.44. The purity is usually 95%.
BenchChem offers high-quality 2-(4-fluorophenyl)-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-fluorophenyl)-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Applications

Research on N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds, including imidazothiadiazole analogs, has demonstrated significant potential in anticancer activities. These compounds have been synthesized and evaluated for their cytotoxic activities against various cancer cell lines. Notably, some derivatives exhibited potent cytotoxic results against breast cancer cell lines, outperforming standard references like 5-fluorouracil in certain instances. Molecular modeling and docking studies further complemented these findings, suggesting these compounds' efficacy in targeting specific cancer-related proteins (Sraa Abu-Melha, 2021).

Anti-inflammatory and Local Anesthetic Activities

Compounds bearing the thiadiazole scaffold have been explored for their anti-inflammatory properties. For example, derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide were synthesized and showed significant anti-inflammatory activity. This indicates the therapeutic potential of such compounds in inflammatory conditions (K. Sunder, Jayapal Maleraju, 2013). Additionally, 2-aminothiazole and 2-aminothiadiazole derivatives have been investigated for local anesthetic activity, indicating their potential as safer alternatives to conventional anesthetics (N. Badiger et al., 2012).

Optoelectronic Properties

The incorporation of thiazole-based structures into polythiophenes has been studied for their optoelectronic properties. Such polymers have shown promising optical band gaps and satisfactory switching times, making them suitable for various applications in electronic and photonic devices (Pinar Camurlu, N. Guven, 2015).

properties

IUPAC Name

2-(4-fluorophenyl)-N-[5-[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O3S2/c1-9-6-12(22-25-9)18-14(24)8-26-16-21-20-15(27-16)19-13(23)7-10-2-4-11(17)5-3-10/h2-6H,7-8H2,1H3,(H,18,22,24)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPMJCLNVSXFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)CSC2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-fluorophenyl)-N-(5-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)acetamide

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